1-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol
Overview
Description
1-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol, also known as 5-hydroxy-2-phenyl-1,3-dioxane-4-ol (HPDO), is a synthetic compound that has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. HPDO is a chiral compound, meaning that it has two different stereoisomers, or optical isomers, which have different properties and biological activities. HPDO has been studied for its potential use as a drug candidate, as well as for its potential applications in the synthesis of other compounds.
Scientific Research Applications
HPDO has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. Studies have shown that it has anti-inflammatory and analgesic properties, as well as potential applications in the treatment of cancer, Alzheimer’s disease, and other diseases. It has also been studied for its potential use as a drug candidate, as well as for its potential applications in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of HPDO is not yet fully understood. Studies have shown that it has anti-inflammatory and analgesic properties, and that it may act as an antioxidant, as well as a modulator of the immune system. It has also been suggested that it may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
HPDO has been shown to have a variety of biochemical and physiological effects. Studies have shown that it has anti-inflammatory and analgesic properties, as well as potential applications in the treatment of cancer, Alzheimer’s disease, and other diseases. It has also been shown to have antioxidant and anti-apoptotic properties, as well as the ability to modulate the immune system.
Advantages and Limitations for Lab Experiments
The advantages of using HPDO in lab experiments include its low cost and availability, as well as its ability to be synthesized in a variety of ways. The main limitation of using HPDO in lab experiments is that its mechanism of action is not yet fully understood.
Future Directions
Future research on HPDO could focus on further elucidating its mechanism of action, as well as its potential applications in the treatment of various diseases. Additionally, further research could focus on optimizing its synthesis methods and exploring its potential use as a drug candidate. Other potential future directions include exploring its potential as a source of new compounds for medicinal chemistry and pharmacology, as well as its potential uses in biotechnology.
properties
IUPAC Name |
1-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c13-6-9(14)11-10(15)7-16-12(17-11)8-4-2-1-3-5-8/h1-5,9-15H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENSYSQTQGXKIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC(O1)C2=CC=CC=C2)C(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398146 | |
Record name | AC1N0XGH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50398146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
70831-50-4 | |
Record name | AC1N0XGH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50398146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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